(5-methyl-1-(4-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone
Description
The compound (5-methyl-1-(4-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone features a hybrid heterocyclic scaffold combining a 1,2,3-triazole core substituted with a 4-methylthiazole moiety and a 4-(methylsulfonyl)piperazine group.
Properties
IUPAC Name |
[5-methyl-1-(4-methyl-1,3-thiazol-2-yl)triazol-4-yl]-(4-methylsulfonylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O3S2/c1-9-8-23-13(14-9)19-10(2)11(15-16-19)12(20)17-4-6-18(7-5-17)24(3,21)22/h8H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONXFWSAWSEHRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)N2C(=C(N=N2)C(=O)N3CCN(CC3)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-methyl-1-(4-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone , often referred to as Compound X , is a hybrid molecule that combines features of triazoles and thiazoles with piperazine moieties. This structural combination suggests a potential for diverse biological activities, particularly in pharmacology.
Structure and Properties
The molecular formula of Compound X is with a molecular weight of approximately 342.39 g/mol. The presence of the triazole and thiazole rings indicates potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.39 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
Antimicrobial Properties
Compound X has shown significant antimicrobial activity against various pathogens. The triazole moiety is known for its antifungal properties, while the thiazole component contributes to antibacterial effects. Research indicates that derivatives of triazoles can exhibit potent activity against resistant strains of bacteria and fungi.
- Antifungal Activity : Triazoles are commonly used as antifungal agents. In vitro studies have demonstrated that compounds similar to Compound X exhibit minimum inhibitory concentrations (MICs) in the low micromolar range against fungal pathogens such as Candida albicans and Aspergillus fumigatus .
- Antibacterial Activity : The compound has been tested against Gram-positive and Gram-negative bacteria. For instance, derivatives have shown higher potency compared to traditional antibiotics like vancomycin and ciprofloxacin, indicating a promising profile for treating bacterial infections .
Anticancer Activity
The structural features of Compound X suggest potential anticancer properties. Studies involving thiazole and triazole derivatives have revealed their ability to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : Triazoles may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases . The presence of the methylsulfonyl group may enhance the compound's ability to penetrate cellular membranes, facilitating its action on intracellular targets.
- Case Studies : In a recent study, compounds similar to Compound X demonstrated IC50 values below 20 µM against several cancer cell lines, including breast and colon cancer cells .
The biological activity of Compound X can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The triazole ring can act as a competitive inhibitor for enzymes involved in nucleic acid synthesis, while the thiazole moiety may interact with metabolic pathways related to cell growth .
- Receptor Modulation : The piperazine component is known for its role in modulating neurotransmitter receptors, which may contribute to anti-inflammatory effects observed in preliminary studies .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of thiazole and piperazine exhibit significant antimicrobial properties. A study synthesized various (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives, which showed moderate to excellent antimicrobial activity against several bacterial strains. The synthesized compounds were screened for their efficacy using the disc diffusion method, revealing promising results in inhibiting microbial growth .
Anticancer Properties
The compound's structural similarity to known anticancer agents suggests potential cytotoxic effects. A library of substituted (1-benzyl-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives was evaluated for their cytotoxicity against various cancer cell lines, including BT-474 and MCF-7. One derivative exhibited an IC50 value of 0.99 µM against the BT-474 cell line, indicating strong potential for further development as an anticancer agent .
Apoptosis Induction
Studies have indicated that certain triazole and piperazine derivatives can induce apoptosis in cancer cells. The mechanism involves tubulin polymerization inhibition, which disrupts the normal function of the cytoskeleton in cancer cells, leading to cell death . This property makes such compounds valuable in cancer therapy.
Synthesis and Characterization
The synthesis of (5-methyl-1-(4-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone typically involves the reaction of appropriate thiazole and piperazine precursors through established organic synthesis techniques. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Case Study 1: Antimicrobial Screening
A series of compounds derived from (5-methylthiazol) and piperazine were subjected to antimicrobial screening against pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had higher efficacy than traditional antibiotics, suggesting their potential use in treating resistant infections .
Case Study 2: Cancer Cell Line Studies
In vitro studies on various cancer cell lines showed that specific derivatives not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways. These findings support the hypothesis that modifications in the chemical structure can enhance biological activity .
Summary of Findings
Comparison with Similar Compounds
Key Observations :
- The target compound’s triazole-thiazole core distinguishes it from pyrazole or dihydropyrazole-based analogues (e.g., ), which may influence conformational rigidity and π-π stacking interactions.
- Synthetic routes for analogues often involve coupling reactions (e.g., bromoethanone intermediates in ) or crystallization from polar solvents like DMF (in ), whereas the target compound’s synthesis likely requires specialized sulfonation steps.
Physicochemical Properties
- LogP/Solubility : The methylsulfonyl group in the target compound may reduce lipophilicity (lower LogP) compared to trifluoromethyl- or chlorophenyl-substituted analogues , enhancing aqueous solubility.
- Planarity: The fluorophenyl-substituted analogue in exhibits partial non-planarity due to perpendicular fluorophenyl orientation, whereas the target compound’s triazole-thiazole core is expected to be fully planar, favoring stacking interactions.
Structural Characterization
- Crystallography : The fluorophenyl analogue in was characterized using single-crystal X-ray diffraction (SHELX software ), revealing triclinic symmetry. Similar methods would confirm the target compound’s conformation and packing efficiency.
- Spectroscopy : NMR and MS data for analogues (e.g., ) highlight distinct shifts for sulfonyl vs. trifluoromethyl groups, aiding in structural validation.
Preparation Methods
Preparation of 2-Azido-4-methylthiazole
The triazole-thiazole scaffold is synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC). The azide component, 2-azido-4-methylthiazole, is prepared from 2-amino-4-methylthiazole through diazotization and azide substitution.
Procedure :
- Diazotization : 2-Amino-4-methylthiazole (1.0 equiv) is treated with NaNO₂ (1.2 equiv) and HCl (2.0 equiv) at 0–5°C to form the diazonium salt.
- Azide substitution : The diazonium salt is reacted with NaN₃ (1.5 equiv) in aqueous medium, yielding 2-azido-4-methylthiazole as a yellow solid (72–85% yield).
Click Reaction with 3-Methylpropiolic Acid
The azide undergoes CuAAC with 3-methylpropiolic acid (HC≡C(CH₃)COOH) to form the triazole ring.
Reaction Conditions :
- Catalyst : CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) in tert-BuOH:H₂O (1:1).
- Temperature : 25°C, 12 h.
- Product : 1-(4-Methylthiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (85–92% yield).
Key Characterization Data :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, triazole-H), 7.35 (s, 1H, thiazole-H), 2.45 (s, 3H, CH₃-thiazole), 2.32 (s, 3H, CH₃-triazole).
- IR (KBr) : 1710 cm⁻¹ (C=O), 2100 cm⁻¹ (N₃, absent post-reaction).
Synthesis of 4-(Methylsulfonyl)piperazine
Mono-Boc Protection of Piperazine
To achieve selective sulfonylation, piperazine is protected at one nitrogen using di-tert-butyl dicarbonate (Boc₂O).
Procedure :
Sulfonylation with Methylsulfonyl Chloride
The free amine of mono-Boc-piperazine is sulfonylated under basic conditions.
Reaction Conditions :
Deprotection of the Boc Group
The Boc group is removed via acidolysis to yield 4-(methylsulfonyl)piperazine.
Procedure :
Key Characterization Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 3.25–3.15 (m, 4H, piperazine-H), 2.95 (s, 3H, SO₂CH₃).
- MS (ESI+) : m/z 193.1 [M+H]⁺.
Coupling of Triazole-Thiazole Carboxylic Acid and 4-(Methylsulfonyl)piperazine
Activation of Carboxylic Acid as Acyl Chloride
The triazole-thiazole carboxylic acid is converted to its acyl chloride for nucleophilic substitution.
Procedure :
Nucleophilic Acyl Substitution with Piperazine
The acyl chloride reacts with 4-(methylsulfonyl)piperazine to form the methanone bridge.
Reaction Conditions :
- Base : Et₃N (2.0 equiv) in anhydrous CH₂Cl₂.
- Temperature : 0°C to 25°C, 6 h.
- Product : (5-Methyl-1-(4-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone (68–75% yield).
Key Characterization Data :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, triazole-H), 7.40 (s, 1H, thiazole-H), 3.60–3.40 (m, 4H, piperazine-H), 3.10 (s, 3H, SO₂CH₃), 2.50 (s, 3H, CH₃-thiazole), 2.35 (s, 3H, CH₃-triazole).
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 170.5 (C=O), 152.1 (triazole-C), 145.2 (thiazole-C), 44.8 (piperazine-C), 38.5 (SO₂CH₃).
- HRMS (ESI+) : m/z 370.5 [M+H]⁺ (calculated for C₁₅H₁₉N₇O₃S₂: 370.5).
Alternative Synthetic Routes and Optimization
One-Pot Tandem Click and Sulfonylation Strategy
Recent advancements in tandem reactions enable the integration of triazole formation and sulfonylation in a single pot. For example, Srinath et al. demonstrated the use of cross-dehydrogenative coupling (CDC) to assemble N-heterocyclic scaffolds. Adapting this methodology could streamline the synthesis:
- Click Reaction : Simultaneous formation of the triazole-thiazole and piperazine sulfonamide motifs.
- CDC Coupling : Oxidative coupling to establish the methanone linkage.
Advantages : Reduced purification steps and improved atom economy (up to 85% yield reported for analogous systems).
Solid-Phase Synthesis for Scalability
Immobilization of the piperazine intermediate on Wang resin allows iterative functionalization, as demonstrated in library syntheses of triazole-piperazine hybrids. This approach facilitates high-throughput production and is amenable to automation.
Challenges and Mitigation Strategies
Regioselectivity in Triazole Formation
The CuAAC reaction exclusively yields 1,4-disubstituted triazoles, ensuring regiochemical fidelity. Computational modeling (e.g., DFT studies) confirms the thermodynamic preference for the observed regioisomer.
Sulfonylation Side Reactions
Over-sulfonylation of piperazine is mitigated through stoichiometric control (1.2 equiv of methylsulfonyl chloride) and low-temperature conditions.
Purification of Hydrophilic Intermediates
The high polarity of 4-(methylsulfonyl)piperazine necessitates chromatographic purification using reverse-phase C18 columns (eluent: MeOH/H₂O).
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
